molecular formula C22H22N2O B3075006 5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one CAS No. 1025247-70-4

5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one

Cat. No.: B3075006
CAS No.: 1025247-70-4
M. Wt: 330.4 g/mol
InChI Key: BJEBBXQAQBREAV-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

5-Tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one can be compared with other similar compounds such as:

Properties

IUPAC Name

5-tert-butyl-4-cinnamylidene-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-22(2,3)20-19(16-10-13-17-11-6-4-7-12-17)21(25)24(23-20)18-14-8-5-9-15-18/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEBBXQAQBREAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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